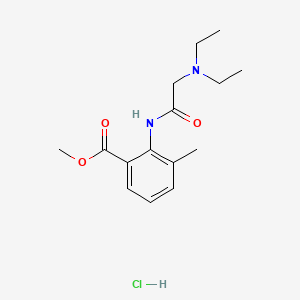

Tolycaine hydrochloride

Overview

Description

Tolycaine hydrochloride is an amide local anesthetic used primarily to reduce the pain of injections. It is included in some preparations for dental injections and other medical applications where local anesthesia is required . The compound is known for its efficacy in providing localized pain relief by blocking nerve signals in the targeted area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tolycaine hydrochloride involves several steps. One common method starts with the reaction of 2-amino-3-methylbenzoic acid methyl ester with chloracetyl chloride in the presence of sodium acetate and benzene at low temperatures (0-5°C). This reaction produces 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester. The intermediate is then reacted with diethylamine in benzene under reflux conditions to yield tolycaine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tolycaine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The primary synthetic route involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Chloracetyl Chloride: Used in the initial substitution reaction.

Diethylamine: Reacts with the intermediate to form the final product.

Acidic or Basic Hydrolysis: Conditions for hydrolysis reactions.

Major Products Formed:

2-(2-Chloroacetylamino)-3-methylbenzoic Acid Methyl Ester: Intermediate product.

This compound: Final product.

Scientific Research Applications

Tolycaine hydrochloride has various applications in scientific research, including:

Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.

Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.

Medicine: Widely used as a local anesthetic in dental and minor surgical procedures.

Industry: Employed in the formulation of pharmaceutical products requiring local anesthesia .

Mechanism of Action

Tolycaine hydrochloride exerts its effects by blocking sodium channels on the neuronal cell membrane. This action prevents the initiation and propagation of nerve impulses, leading to localized anesthesia. The compound binds preferentially to the inactive state of the sodium channels, stabilizing the neuronal membrane and reducing excitability .

Comparison with Similar Compounds

Lidocaine: Another amide local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

Bupivacaine: Known for its longer duration of action compared to tolycaine hydrochloride.

Mepivacaine: Similar in structure and function but with a faster onset of action.

Uniqueness: this compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its intermediate duration of action makes it suitable for various medical applications where prolonged anesthesia is not required .

Biological Activity

Tolycaine hydrochloride is an amide local anesthetic widely used in medical settings, particularly for dental procedures. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₂₂N₂O₃

- Molecular Weight : 278.35 g/mol

- CAS Number : 3686-58-6

- Solubility : DMSO ≥ 90 mg/mL at 25°C

- Stereochemistry : Achiral, with no defined stereocenters

This compound functions primarily as a local anesthetic by blocking sodium channels in neuronal membranes. This action inhibits the propagation of nerve impulses, effectively preventing pain signals from reaching the central nervous system (CNS). Research has shown that tolycaine can induce convulsions in animal models by modifying monoamine levels in the brain, indicating its influence on neurotransmitter dynamics beyond local anesthesia .

Local Anesthetic Effects

Tolycaine is particularly noted for its efficacy in dental anesthesia. It alleviates pain during injections and surgical procedures by providing localized numbing effects. The compound's rapid onset and moderate duration of action make it suitable for short medical interventions .

CNS Activity

Studies have demonstrated that tolycaine exhibits central nervous system activity, which may lead to sedation and analgesia beyond local applications. In animal studies, tolycaine administration resulted in elevated levels of norepinephrine and serotonin during convulsive states, suggesting that it may alter neurotransmitter release .

Antimicrobial Properties

While not its primary use, tolycaine has shown some antimicrobial activity against specific bacteria and fungi. This property has been explored in various research contexts, although further studies are needed to elucidate its clinical relevance .

Comparative Analysis with Other Local Anesthetics

| Compound Name | Unique Features | Duration of Action |

|---|---|---|

| Tolycaine | Effective for dental procedures | Moderate |

| Lidocaine | Fast onset; longer duration | Longer |

| Bupivacaine | More potent; longer duration | Longest |

| Prilocaine | Less cardiotoxic | Intermediate |

| Mepivacaine | Intermediate duration; less vasodilatory effect | Intermediate |

| Ropivacaine | Stereoselective; lower toxicity profile | Long |

This compound is particularly advantageous for dental applications due to its specific formulation that minimizes systemic effects while providing effective localized pain relief.

Case Studies and Research Findings

-

Pharmacological Analysis :

A study conducted by Satoh et al. (1996) investigated the pharmacological effects of tolycaine-induced convulsions in rats. The research highlighted the compound's ability to significantly inhibit sodium-dependent active transport mechanisms in the small intestine, which may contribute to its anesthetic properties . -

Animal Studies :

In experimental setups, tolycaine was administered intraperitoneally at doses of 140 mg/kg, resulting in notable changes in neurotransmitter levels during convulsive episodes. These findings indicate that while it serves as a local anesthetic, it also interacts with broader CNS pathways . -

Antimicrobial Activity :

Preliminary investigations into the antimicrobial properties of tolycaine revealed effectiveness against certain bacterial strains. Although these findings are promising, further exploration is necessary to determine practical applications in clinical settings .

Properties

IUPAC Name |

methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4;/h7-9H,5-6,10H2,1-4H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWOWASNSWUKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222424 | |

| Record name | Tolycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-92-6 | |

| Record name | Benzoic acid, 2-[[2-(diethylamino)acetyl]amino]-3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolycaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[[(diethylamino)acetyl]amino]-3-methylbenzoate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23212OEY8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.